REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[CH:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=1)[C:5]([O:7]CC)=[O:6])[CH3:2].CN(C=O)C.[OH-].[Na+].Cl>O>[CH2:1]([O:3][CH:4]([CH2:10][C:11]1[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=1)[C:5]([OH:7])=[O:6])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)=CC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
26.07 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
IMS
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at ambient temperature for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×100 ml) and suction
|
Type
|
CUSTOM
|
Details
|
dried on the
|
Type
|
FILTRATION
|
Details
|
filter for 30 mins
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
drying at 18° C. for 18 hr
|
Duration
|
18 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(=O)O)CC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |